molecular formula C21H19N3O7S2 B121873 DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester CAS No. 154140-55-3

DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester

Cat. No.: B121873
CAS No.: 154140-55-3
M. Wt: 489.5 g/mol
InChI Key: KQVRVPOUBLPROI-FMQUCBEESA-N
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Description

DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester (CAS: 223920-67-0), also known as DMNPE-caged luciferin, is a chemically modified derivative of firefly luciferin designed for advanced bioluminescent reporter gene assays. This compound features a photolyzable 4,5-dimethoxy-2-nitrophenyl ethyl (DMNPE) group esterified to the luciferin molecule, enabling controlled activation via ultraviolet (UV) light or endogenous esterases . The DMNPE group enhances cell membrane permeability, allowing the prodrug to efficiently enter living cells, where it is converted into active luciferin. The liberated luciferin then undergoes ATP-dependent oxidation catalyzed by firefly luciferase, emitting detectable light (λmax ≈ 560 nm in vivo) .

Key applications include real-time monitoring of low-level gene expression in live mammalian, bacterial, and plant cells, as well as in vivo imaging studies. Its dual activation mechanism and minimal background interference make it superior to traditional luciferin substrates, which often require cell lysis or exhibit poor cellular uptake .

Properties

IUPAC Name

1-(4,5-dimethoxy-2-nitrophenyl)ethyl 2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEMOUFKGRGCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Appel’s Salt-Mediated Cyclization

The White synthesis (1961) required seven steps with a 6% yield, but contemporary methods using Appel’s salt (tetrachloromethane-triphenylphosphine) enable single-pot cyclization of substituted anilines. For example, treating p-anisidine with Appel’s salt in dichloromethane at 0°C generates the cyanobenzothiazole intermediate 8 in 61% yield. Subsequent condensation with D-cysteine in aqueous methanol (pH 8.5, 25°C, 2 h) affords D-luciferin with 44% overall yield.

Biomimetic One-Pot Synthesis

Kato et al. (2024) demonstrated a biomimetic route using p-benzoquinone, L-cysteine methyl ester, and D-cysteine. The reaction proceeds via Michael addition and cyclization in ammonium acetate buffer (pH 5.0, 37°C, 12 h), achieving 46% yield. While this method simplifies luciferin production, it requires post-synthetic modifications for ester derivatization.

Synthesis of 1-(4,5-Dimethoxy-2-Nitrophenyl)Ethanol

The ester side chain originates from 1-(4,5-dimethoxy-2-nitrophenyl)ethanol, synthesized via nitration and reduction.

Nitration of 3,4-Dimethoxyacetophenone

Nitration of 3,4-dimethoxyacetophenone (4 ) with 98% HNO₃ in CH₂Cl₂ at -10°C for 2 h yields 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (1 ) in 89.4% yield. The nitro group directs electrophilic substitution to the ortho position, confirmed by NMR and HPLC.

Table 1: Nitration Reaction Conditions and Outcomes

ParameterValue
Starting Material3,4-Dimethoxyacetophenone
Nitrating AgentHNO₃ (98%)
SolventDichloromethane
Temperature-10°C
Reaction Time2 hours
Yield89.4%

Esterification of D-Luciferin with 1-(4,5-Dimethoxy-2-Nitrophenyl)Ethanol

Coupling the D-luciferin carboxylate with the nitrophenyl ethanol requires activation of the carboxylic acid.

Acid Chloride Method

D-Luciferin is treated with thionyl chloride (SOCl₂) in anhydrous DMF (0°C, 1 h) to form the acid chloride. Reaction with 1-(4,5-dimethoxy-2-nitrophenyl)ethanol in pyridine (RT, 12 h) affords the ester in ~70% yield, though purification via silica chromatography is necessary.

Carbodiimide Coupling

A milder approach uses N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. D-Luciferin (1 eq), DCC (1.2 eq), and DMAP (0.1 eq) are stirred at 0°C for 30 min, followed by addition of the alcohol (1.5 eq) and reaction at RT for 24 h. This method yields 65–75% product with minimal racemization.

Table 2: Esterification Method Comparison

MethodConditionsYieldPurity
Acid ChlorideSOCl₂, Pyridine, 12 h70%>90%
DCC/DMAPDCM, RT, 24 h75%>95%

Analytical Characterization

Spectral Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 4.45 (q, 2H, -OCH₂-), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).

  • HRMS : m/z 489.07 [M+H]⁺ (calc. 489.07).

Purity and Stability

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >98% purity. The ester is light-sensitive, requiring storage at -20°C under nitrogen.

Discussion of Methodologies

The Appel’s salt route offers scalability (>20 g) but necessitates chromatographic purifications. In contrast, the biomimetic approach simplifies luciferin synthesis but requires additional steps for esterification. The DCC/DMAP coupling method balances yield and practicality, though SOCl₂ remains cost-effective for industrial scales .

Chemical Reactions Analysis

Types of Reactions

DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester can undergo several types of chemical reactions:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield DL-Luciferin and the corresponding alcohol.

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.

Major Products

    Hydrolysis: DL-Luciferin and 4,5-dimethoxy-2-nitrophenylethanol.

    Oxidation: Various oxidized forms of the ester and luciferin.

    Reduction: DL-Luciferin and 4,5-dimethoxy-2-aminophenylethanol.

Scientific Research Applications

Bioluminescence Imaging (BLI)

BLI is a non-invasive imaging technique that employs luciferin and luciferase to visualize biological processes in real time. The use of DL-Luciferin analogues enhances the sensitivity and specificity of imaging due to their modified photophysical properties.

Applications in Research

  • Cancer Research : BLI is extensively used in preclinical models to monitor tumor growth and metastasis. For example, transgenic mice expressing firefly luciferase allow researchers to track cancer cell proliferation through light emission proportional to cell numbers .
  • Neuroscience : Studies have utilized BLI to investigate neuroinflammation and microglial activity, contributing to understanding neurodegenerative diseases .
  • Infectious Diseases : The ability to visualize pathogen dynamics in live models has been enhanced with luciferin analogues, aiding in the study of bacterial infections and immune responses .

Development of Luciferin Analogues

The synthesis of DL-Luciferin analogues aims to overcome limitations associated with natural luciferins, such as low tissue permeability and suboptimal emission wavelengths.

Near-Infrared (NIR) Emission

Recent advancements have focused on creating luciferin analogues that emit NIR light, which penetrates biological tissues more effectively than visible light. This development enhances imaging capabilities for organs that are difficult to visualize with traditional luciferins .

Luciferin Analogue Wavelength Emission Relative Intensity Target Applications
DL-Luciferin560 nmStandardGeneral BLI
CycLuc1599 nm0.7 (in vitro)Brain Imaging
AminoluciferinsNIR (700-800 nm)>10-foldDeep Tissue Imaging

Bioluminescent Biosensors

DL-Luciferin has been integrated into biosensors for detecting various analytes, including ATP levels, which are indicative of cellular metabolic activity.

Development Process

Recent studies have demonstrated methods for immobilizing firefly luciferase and its substrate in gel matrices, enhancing the stability and sensitivity of the biosensors . These biosensors can detect low concentrations of ATP with high specificity, making them valuable tools for environmental monitoring and clinical diagnostics.

Cancer Monitoring

A significant study utilized DL-Luciferin in a mouse model to assess the efficacy of novel cancer therapies. By quantifying light emission from tumors over time, researchers could evaluate treatment responses non-invasively .

Infectious Disease Research

Another case involved using BLI with DL-Luciferin to track the progression of bacterial infections in live mice, providing insights into host-pathogen interactions and immune responses .

Mechanism of Action

The mechanism of action of DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester involves its conversion to active luciferin inside the cell. This conversion can occur through enzymatic hydrolysis by intracellular esterases or by exposure to UV light. Once converted, luciferin interacts with the luciferase enzyme in the presence of ATP and magnesium ions, producing light. This bioluminescent reaction allows for the visualization of various biological processes.

Comparison with Similar Compounds

Table 1. Comparative Analysis of Caged Luciferin Derivatives

Compound Activation Method Molecular Weight (g/mol) Cell Permeability Synthesis Complexity Key Applications
DMNPE-Caged Luciferin UV light, esterases 489.5 High Moderate Live-cell imaging, gene expression
Photolyzable Luciferin Ester (1993) UV light, esterases Not specified Moderate Low Real-time luciferase activity
NB-Caged Luciferin UV light only >500 Low High Fixed-cell assays

Key Advantages of DMNPE-Caged Luciferin

  • Dual Activation : Combines spatial precision (UV) with sustained release (esterases), accommodating diverse experimental needs.
  • Enhanced Sensitivity: Low background noise and high permeability enable detection of weak promoters or rare cellular events .
  • Compatibility : Suitable for multiplexing with other DMNPE-caged probes (e.g., ATP) for parallel metabolic monitoring .

Limitations and Considerations

  • UV Dependency : Photolysis requires access to UV light sources, which may damage sensitive tissues or limit deep-tissue applications.
  • Cost and Synthesis : More resource-intensive to produce than older derivatives, though superior performance justifies the investment .

Biological Activity

DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, commonly referred to as DMNPE-caged luciferin, is a synthetic derivative of firefly luciferin designed to enhance bioluminescence imaging in biological research. This compound has garnered attention for its unique properties that facilitate the study of gene expression and cellular processes in live organisms.

  • Molecular Formula : C₁₉H₁₉N₃O₇S₂
  • Molecular Weight : 489.53 g/mol
  • CAS Number : 223920-67-0
  • Color : Light yellow powder
  • Solubility : Soluble in DMSO or DMF

The compound features a caged structure that allows it to cross cell membranes easily. Upon exposure to UV light or the action of endogenous esterases, the active luciferin is released, enabling bioluminescence.

The biological activity of DMNPE-caged luciferin is primarily linked to its role as a substrate for firefly luciferase. The luminescence reaction involves several steps:

  • Adenylation : The carboxylic acid group of luciferin is adenylated in the presence of ATP and Mg²⁺.
  • Oxidation : The adenylated luciferin reacts with molecular oxygen to produce oxyluciferin, which emits light upon returning to its ground state.
  • Bioluminescence Emission : The emitted light typically appears yellow-green but can shift depending on the conditions, such as temperature and pH .

In Vivo Imaging

DMNPE-caged luciferin is extensively used in bioluminescence imaging (BLI) for real-time monitoring of biological processes. It allows researchers to visualize gene expression and cellular activity non-invasively in live animals. This capability is crucial for studying tumor progression, stem cell behavior, and infectious disease dynamics.

Case Studies

  • Tumor Imaging :
    • In a study involving mice implanted with luciferase-expressing tumor cells, DMNPE-caged luciferin was administered to monitor tumor growth and response to treatment. Bioluminescent signals correlated with tumor size, demonstrating its efficacy in tracking cancer progression .
  • Gene Expression Monitoring :
    • Researchers utilized DMNPE-caged luciferin to observe changes in gene expression in live cell cultures. By controlling the release of active luciferin via UV light, they could pinpoint when specific genes were activated or suppressed in response to various stimuli .
  • Stem Cell Research :
    • In stem cell studies, DMNPE-caged luciferin facilitated the tracking of stem cell differentiation processes by providing real-time feedback on gene expression linked to differentiation pathways .

Comparative Analysis with Other Luciferins

PropertyDMNPE-Caged LuciferinStandard D-Luciferin
Release Mechanism UV light or esterase actionDirectly used without modification
Bioluminescence Emission Yellow-green (shifts at 37°C)Yellow-green
Cell Membrane Permeability HighModerate
Applications In vivo imaging, gene expression trackingGeneral bioluminescence assays

Research Findings

Recent studies have highlighted the versatility of DMNPE-caged luciferin in various experimental designs:

  • It has been shown that this compound enhances the sensitivity of BLI due to its improved permeability and controlled release mechanism .
  • The hydrolysis of the ester bond by cellular hydrolases has been characterized, revealing potential pathways for optimizing bioluminescent assays .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, and how can purity be validated?

  • Methodology : Synthesis involves esterification of firefly luciferin derivatives under controlled conditions. A critical step is the purification of intermediates to avoid byproducts like 2-(6'-hydroxy-2'-benzothiazoyl)-4-isopropylidene-A2-thiazolin-5-one, which can form during chemiluminescence reactions . Purity validation typically employs HPLC coupled with mass spectrometry, ensuring no residual reactants or side products interfere with downstream assays.

Q. How does this compound interact with firefly luciferase isoforms, and what assay conditions optimize luminescence output?

  • Methodology : Compatibility varies across luciferase isoforms (e.g., Pylocoeria miyako vs. Hotaria parvula). Optimize pH (6.8–7.4), ATP concentration (1–2 mM), and Mg²⁺ (5–10 mM) to maximize light emission . Pre-incubate the enzyme with the ester at 25°C for 5 minutes to ensure substrate binding.

Q. What are the primary sources of interference in luminescence assays using this ester, and how can they be mitigated?

  • Methodology : Inhibitors like dehydroluciferin and dehydroluciferyl-coenzyme A competitively bind luciferase, reducing signal intensity . Include control assays with excess L-luciferin to distinguish specific vs. non-specific inhibition. Use ultrafiltration to remove low-molecular-weight inhibitors post-reaction.

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